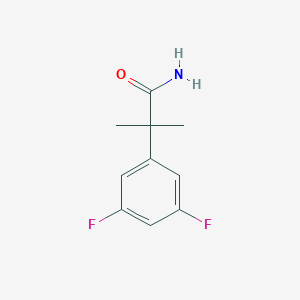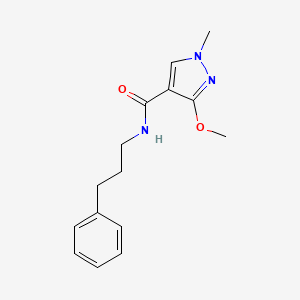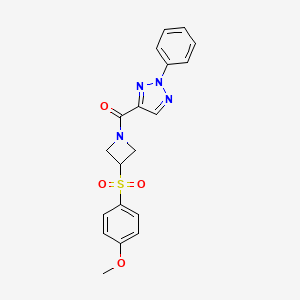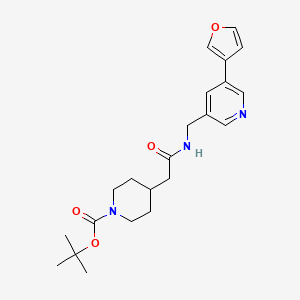
Methyl 2-bromo-3-(4-fluorophenyl)propanoate
Vue d'ensemble
Description
“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 82455-06-9 . It has a molecular weight of 261.09 . The IUPAC name for this compound is methyl 2-bromo-3-(4-fluorophenyl)propanoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3-(4-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)C(Br)CC(C=CC=C1)=C1F . The InChI code for this compound is 1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a solid at room temperature . It has a melting point of 113-114 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antidepressive Activity
Methyl 2-bromo-3-(4-fluorophenyl)propanoate serves as a precursor in synthesizing compounds with potential antidepressant activities. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized from a similar compound, demonstrating significant antidepressant activities in animal models (Yuan, 2012).
Chemical Synthesis and Pharmaceutical Applications
This chemical is utilized in the synthesis of various pharmaceutical compounds. A notable example includes the resolution of nonsteroidal antiandrogens for the treatment of androgen-responsive diseases, showcasing its role in producing medically significant substances (Tucker et al., 1988).
Electroreductive Radical Cyclization
In the field of organic chemistry, this compound plays a critical role in the electroreductive radical cyclization process. This technique, involving the use of nickel(I) catalysts, facilitates the formation of novel organic structures, demonstrating its utility in complex organic syntheses (Esteves et al., 2005).
Copolymerization in Material Science
The compound is also used in the copolymerization of halogen phenyl-substituted methyl propenoates with styrene. This application is significant in material science for developing new polymers with varied properties, indicating its utility in advancing polymer chemistry (Kim et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(4-fluorophenyl)propanoate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2695733.png)
![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)


![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)


![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)